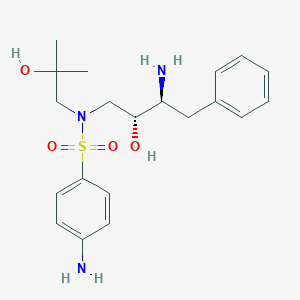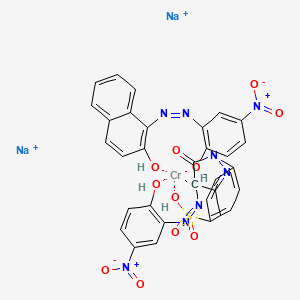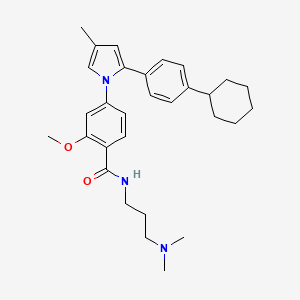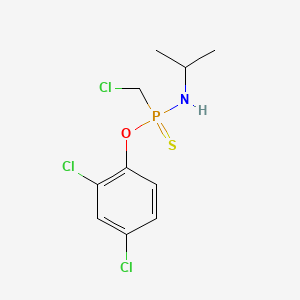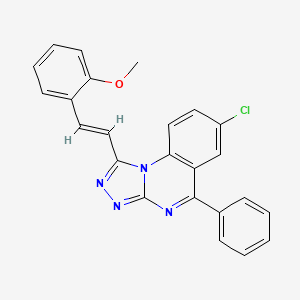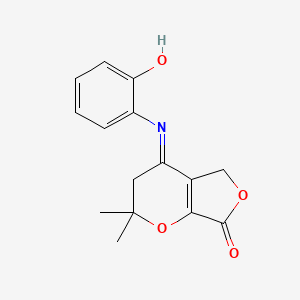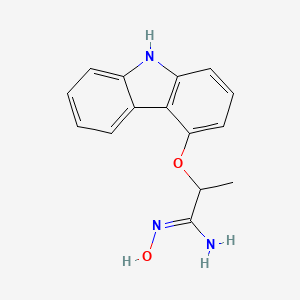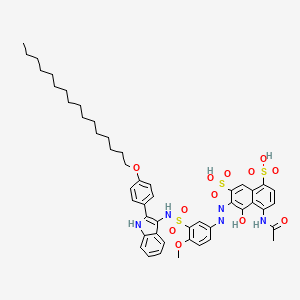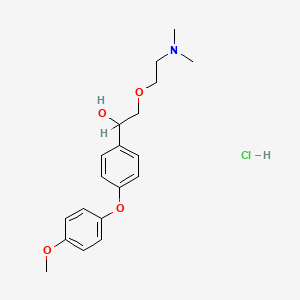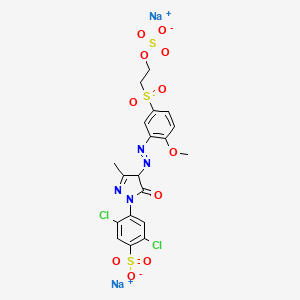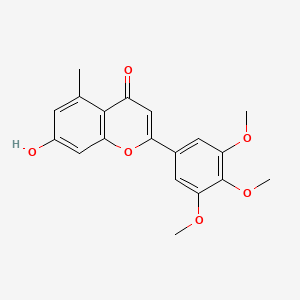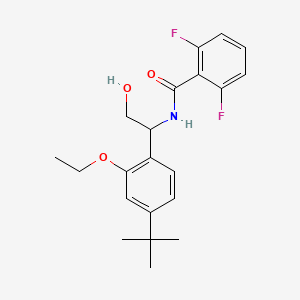
N-(1-(4-tert-Butyl-2-ethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(4-tert-Butyl-2-ethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzamide is a synthetic organic compound known for its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-tert-Butyl-2-ethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-tert-butyl-2-ethoxyphenylboronic acid with appropriate reagents to form an intermediate compound.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 2,6-difluorobenzoyl chloride under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
化学反应分析
Types of Reactions
N-(1-(4-tert-Butyl-2-ethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atoms, using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can result in various substituted benzamides .
科学研究应用
N-(1-(4-tert-Butyl-2-ethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzamide has several scientific research applications:
作用机制
The mechanism of action of N-(1-(4-tert-Butyl-2-ethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways .
相似化合物的比较
Similar Compounds
2-Amino-2-(4-tert-butyl-2-ethoxyphenyl)ethanol: This compound shares a similar core structure and is used in related applications.
Etoxazole: Known for its use as an acaricide, etoxazole has a similar chemical framework and is used in pest control.
Uniqueness
N-(1-(4-tert-Butyl-2-ethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzamide is unique due to its specific substitution pattern and the presence of both hydroxyl and difluorobenzamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
属性
CAS 编号 |
153281-82-4 |
|---|---|
分子式 |
C21H25F2NO3 |
分子量 |
377.4 g/mol |
IUPAC 名称 |
N-[1-(4-tert-butyl-2-ethoxyphenyl)-2-hydroxyethyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C21H25F2NO3/c1-5-27-18-11-13(21(2,3)4)9-10-14(18)17(12-25)24-20(26)19-15(22)7-6-8-16(19)23/h6-11,17,25H,5,12H2,1-4H3,(H,24,26) |
InChI 键 |
AIVPNFIVSJEWBU-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)C(CO)NC(=O)C2=C(C=CC=C2F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


